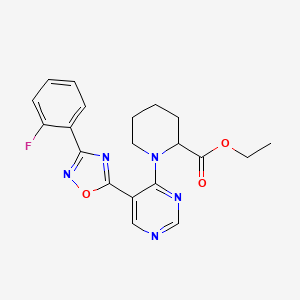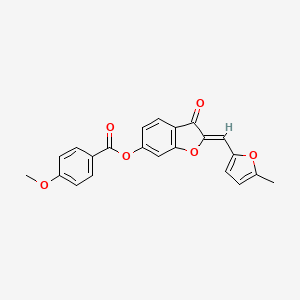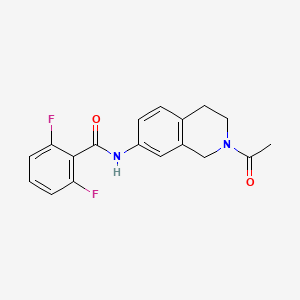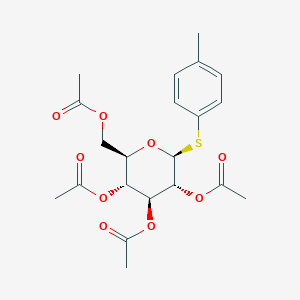![molecular formula C15H17NO2 B2366388 N-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]but-2-ynamide CAS No. 2411274-27-4](/img/structure/B2366388.png)
N-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]but-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]but-2-ynamide, also known as DYRK1A inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a potent inhibitor of the DYRK1A enzyme, which is involved in various biological processes such as cell division, neuronal differentiation, and synaptic plasticity.
Mécanisme D'action
N-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]but-2-ynamide is a potent inhibitor of the N-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]but-2-ynamide enzyme, which is involved in various biological processes such as cell division, neuronal differentiation, and synaptic plasticity. The inhibition of N-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]but-2-ynamide by N-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]but-2-ynamide leads to the modulation of various downstream signaling pathways, which results in the observed therapeutic effects.
Biochemical and Physiological Effects:
N-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]but-2-ynamide has been shown to have various biochemical and physiological effects. It modulates the phosphorylation of various proteins involved in cell division, neuronal differentiation, and synaptic plasticity. It also reduces amyloid beta levels in Alzheimer's disease models and rescues neuronal defects in Down syndrome models. In cancer, it inhibits tumor growth and induces apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]but-2-ynamide has several advantages for lab experiments. It is a potent and specific inhibitor of the N-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]but-2-ynamide enzyme, which allows for the modulation of downstream signaling pathways. It has been extensively studied in various disease models, which provides a strong foundation for further research. However, there are also limitations to its use in lab experiments. Its potency may lead to off-target effects, and its therapeutic effects may be dose-dependent.
Orientations Futures
There are several future directions for the research of N-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]but-2-ynamide. One direction is to further investigate its potential therapeutic applications in various diseases such as Alzheimer's disease, Down syndrome, and cancer. Another direction is to optimize its synthesis method to obtain higher yields and purity of the compound. Additionally, further research is needed to understand its mechanism of action and potential off-target effects.
Méthodes De Synthèse
The synthesis of N-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]but-2-ynamide involves a multi-step process that starts with the reaction of 2,3-dihydro-1H-indene with epichlorohydrin to form 2-(2,3-epoxypropoxy)-1-indanone. This intermediate is then reacted with propargylamine and butyric anhydride to yield the final product. The synthesis method has been optimized to obtain high yields and purity of the compound.
Applications De Recherche Scientifique
N-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]but-2-ynamide has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Down syndrome, and cancer. It has been shown to improve cognitive function and reduce amyloid beta levels in Alzheimer's disease models. In Down syndrome models, it has been shown to rescue neuronal defects and improve cognitive function. In cancer, it has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]but-2-ynamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-2-4-15(17)16-9-10-18-14-8-7-12-5-3-6-13(12)11-14/h7-8,11H,3,5-6,9-10H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYPLZYDAYAKQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCCOC1=CC2=C(CCC2)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]but-2-ynamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-methoxyphenethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2366306.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2366312.png)
![6-bromo-3-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
![N-benzyl-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2366314.png)
![5-amino-1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2366315.png)


![6-(Benzylthio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2366321.png)

![N-(4-(dimethylamino)phenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2366325.png)
